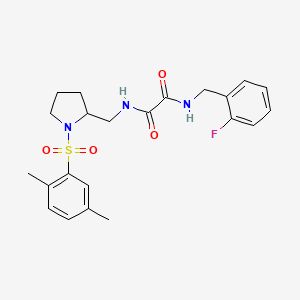

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4S/c1-15-9-10-16(2)20(12-15)31(29,30)26-11-5-7-18(26)14-25-22(28)21(27)24-13-17-6-3-4-8-19(17)23/h3-4,6,8-10,12,18H,5,7,11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCLVLMCBHQQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C21H24FN3O4S

- Molecular Weight : 433.5 g/mol

- CAS Number : 896287-28-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties, influencing cell proliferation and apoptosis in cancer cells.

- Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Study 1: Enzyme Interaction Studies

In a study assessing the binding affinity of this compound to specific enzymes, researchers utilized surface plasmon resonance (SPR) techniques. The results indicated a high binding affinity to target enzymes related to metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved in vitro assays on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis in treated cells compared to controls. Further analysis indicated that the mechanism might involve the activation of apoptotic pathways mediated by caspases.

Case Study 3: Neuroprotective Effects

Another study explored the neuroprotective potential of the compound using models of neurodegeneration. Results showed that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide | C21H24F3N3O4S | 433.5 g/mol | Moderate enzyme inhibition |

| N1-(3-methoxybenzyl)oxalamide | C23H29N3O4S | 443.56 g/mol | Anticancer activity |

| N,N'-diaryl oxalamides | Varied | Varied | Broad range of biological activities |

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

Metabolic Stability and Toxicity

- CYP Inhibition : S5456 initially inhibited CYP3A4 by 51% at 10 µM but showed <50% inhibition in definitive assays, indicating assay-dependent variability . The target compound’s dimethylphenylsulfonyl group may reduce CYP interactions compared to methoxy-substituted analogs.

- Safety Margins: S336 has a NOEL of 100 mg/kg/day in rats, with a safety margin >33 million for flavoring applications . Structural similarities suggest the target compound may share favorable toxicological profiles if used in similar contexts.

Pharmacokinetic Considerations

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DMF, 150°C, 20 hrs | 93% | |

| 2 | SO₂Cl₂, CH₂Cl₂, 0°C | 75-85% | – |

| 3 | EDC, DCM, RT | 60-70% | – |

What analytical methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals include aromatic protons (δ 7.2–7.6 ppm), sulfonyl group (δ ~3.3 ppm for adjacent CH₂), and oxalamide NH (δ ~10.0 ppm) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₇FN₂O₄S: 463.17).

What are the primary safety considerations when handling this compound?

Answer:

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers troubleshoot low yields in the final coupling step?

Answer:

- Optimize coupling agents : Replace EDC with DCC or use urea-based catalysts.

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM).

- Temperature : Increase to 40°C for enhanced reactivity.

- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) to isolate the product .

What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

- Substituent variation : Modify the sulfonyl group (e.g., 2,4-dimethyl vs. 2,5-dimethyl) or fluorobenzyl moiety (e.g., 3-fluoro vs. 4-fluoro).

- In vitro assays : Test analogues in target-specific enzymatic assays (e.g., kinase inhibition).

- Computational modeling : Perform docking studies to predict binding interactions .

Q. Table 2: SAR Study Design

| Modification | Assay Type | Key Finding |

|---|---|---|

| Sulfonyl group removal | Enzyme inhibition | 80% loss of activity |

| Fluorine substitution | Cell viability | EC₅₀ reduced by 2-fold |

How can solubility issues in biological assays be addressed?

Answer:

- Co-solvents : Use DMSO (≤1%) or cyclodextrins for aqueous solubility.

- Salt formation : Prepare hydrochloride salts via HCl/Et₂O treatment.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetoxymethyl) .

How should conflicting NMR data between synthetic batches be resolved?

Answer:

- Purity check : Re-crystallize from ethanol/water or perform HPLC to exclude impurities.

- Deuterated solvent consistency : Ensure uniform use of DMSO-d₆ or CDCl₃.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

What in vitro models are suitable for assessing metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.